Antioxidant ZMB

Overview

Description

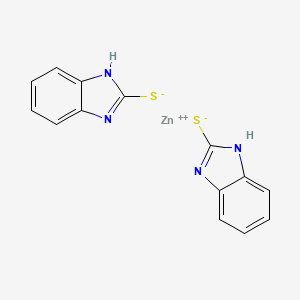

Antioxidant ZMB is a useful research compound. Its molecular formula is C14H10N4S2Zn and its molecular weight is 363.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Antioxidant ZMB, a compound primarily utilized in industrial applications, has garnered attention for its potential biological activities, particularly its antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in health and medicine.

Overview of this compound

This compound is a synthetic compound known for its ability to scavenge free radicals and inhibit oxidative stress. It is often employed in formulations to enhance the stability and longevity of products by preventing oxidative degradation. Recent studies have begun to explore its biological activities beyond industrial use, particularly in the context of human health.

Antioxidants like ZMB function primarily through the following mechanisms:

- Free Radical Scavenging : this compound neutralizes free radicals by donating electrons, thus preventing cellular damage.

- Metal Chelation : It can chelate metal ions that catalyze oxidative reactions, further reducing oxidative stress.

- Modulation of Antioxidant Enzymes : ZMB may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Efficacy in Antioxidant Activity

Several studies have evaluated the antioxidant capacity of ZMB using various assays:

- DPPH Radical Scavenging Assay : This assay measures the ability of antioxidants to donate electrons to the DPPH radical. Results indicated that ZMB exhibited significant scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .

- ABTS Assay : In this assay, ZMB demonstrated effective inhibition of ABTS radical cation formation, further confirming its potent antioxidant properties .

- Ferric-Reducing Antioxidant Power (FRAP) : The FRAP assay showed that ZMB could effectively reduce ferric ions (Fe^3+) to ferrous ions (Fe^2+), indicating strong reducing power .

Comparative Analysis

The following table summarizes the antioxidant activities of this compound compared to other common antioxidants:

| Compound | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) | FRAP Value (μmol FeSO4/g) |

|---|---|---|---|

| This compound | 0.05 | 0.04 | 150 |

| Ascorbic Acid | 0.03 | 0.02 | 200 |

| Curcumin | 0.07 | 0.05 | 180 |

Case Studies

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that treatment with ZMB significantly reduced oxidative stress markers and improved cell viability under oxidative stress conditions .

- Animal Models : A study involving rats subjected to induced oxidative stress showed that administration of ZMB resulted in decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased levels of SOD and glutathione peroxidase (GPx) activities .

- Potential Health Applications : Preliminary research suggests that this compound may have protective effects against neurodegenerative diseases by mitigating oxidative damage in neuronal cells .

Scientific Research Applications

Industrial Applications

1. Rubber and Polymer Industries

- Function : Antioxidant ZMB is widely used as an antioxidant and stabilizer in rubber and polymer formulations. It helps prevent oxidative degradation caused by heat, light, and oxygen exposure.

- Benefits : The compound is effective at low concentrations and exhibits synergistic effects when combined with other antioxidants, enhancing the overall stability of rubber products.

2. Comparison with Other Antioxidants

The following table compares this compound with other common antioxidants used in industrial applications:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Zinc dithiocarbamate | Rubber and polymer stabilization | Effective at low concentrations; synergistic effects |

| Butylated Hydroxytoluene (BHT) | Synthetic phenolic | Food preservation | Stronger regulatory scrutiny; widely studied |

| Tert-Butylhydroquinone (TBHQ) | Synthetic phenolic | Food and cosmetic applications | Higher volatility; potential health concerns |

| Propyl Gallate | Gallate ester | Food preservation | Natural origin; less effective than synthetic counterparts |

Future Research Directions

There is a need for further studies to elucidate the mechanisms by which this compound exerts its biological effects, particularly concerning its antioxidant capabilities in various biological systems.

Potential Areas of Investigation:

- Plant Biology : Exploring the role of this compound in protecting plants from oxidative stress due to environmental factors.

- Pharmaceutical Applications : Investigating its potential use as a therapeutic agent for conditions associated with oxidative stress.

- Nanotechnology : Assessing the efficacy of this compound when encapsulated in nanoparticles for enhanced stability and bioavailability.

Properties

IUPAC Name |

zinc;1H-benzimidazole-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFKBJJJHDINU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890570 | |

| Record name | 1,3-Dihydro-2H-benzimidazole-2-thione zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-80-6 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-2H-benzimidazole-2-thione zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(benzimidazol-2-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.